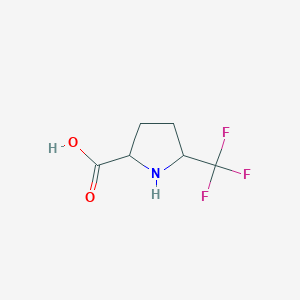

5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid (TPCA-1) is an organic compound that belongs to the pyrrolidine family. It is a potent inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is a signaling pathway that regulates the immune response, inflammation, and cell survival. TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and autoimmune disorders.

科学的研究の応用

Crystal Structure Analysis

5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid has been studied for its role in forming hydrogen-bonding networks in crystal structures. The molecule forms centrosymmetric water-bridged hydrogen-bonding dimers, which are further linked into two-dimensional sheets via intermolecular hydrogen bonding (Ye & Tanski, 2020).

Synthesis of Pyrrolidines

This compound is significant in the synthesis of pyrrolidines. It has been shown to facilitate cyclization reactions in the formation of pyrrolidine structures, often preferred over other possible outcomes (Haskins & Knight, 2002).

Fluoroorganic Chemistry

In fluoroorganic chemistry, this compound is a valuable building block. It has been used in reactions to yield various fluorinated compounds, such as γ-(S)-trifluoromethyl GABA and (2S)-2-(trifluoromethyl)pyrrolidine (Bezdudny et al., 2011).

Metal-Bearing Pyrimidines Synthesis

The compound has been applied in the synthesis of metal-bearing and trifluoromethyl-substituted pyrimidines. This involves the creation of 5-pyrimidyllithium species which are stable due to the presence of electron-withdrawing substituents like trifluoromethyl (Schlosser, Lefebvre, & Ondi, 2006).

Biotransformations in Organic Synthesis

This compound has been used in biotransformations, specifically in the hydrolysis of pyrrolidine-2,5-dicarboxamides. This process is crucial in the scalable preparation of various pyrrolidine derivatives used in drug synthesis (Chen et al., 2012).

Influenza Neuraminidase Inhibitors

It has been incorporated in the design and synthesis of influenza neuraminidase inhibitors. These inhibitors play a significant role in antiviral research and treatment (Wang et al., 2001).

作用機序

Target of Action

It is known that similar compounds, such as 5-(trifluoromethyl)pyridine-2-carboxylic acid, are used as intermediates in the synthesis of β-secretase (bace) inhibitors . BACE is a key enzyme in the production of amyloid-β peptides, which accumulate in the brains of Alzheimer’s disease patients.

Mode of Action

If it acts similarly to related compounds, it may inhibit the activity of bace, thereby reducing the production of amyloid-β peptides .

Biochemical Pathways

If it acts as a bace inhibitor, it would affect the amyloidogenic pathway, leading to a decrease in amyloid-β peptide production .

Pharmacokinetics

It is slightly soluble in water , which may affect its bioavailability.

Result of Action

If it acts as a bace inhibitor, it could potentially reduce the production of amyloid-β peptides, thereby mitigating the symptoms of alzheimer’s disease .

Action Environment

The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of trifluoromethyl group-containing compounds .

特性

IUPAC Name |

5-(trifluoromethyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2/c7-6(8,9)4-2-1-3(10-4)5(11)12/h3-4,10H,1-2H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUGLMJWGYDVDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B2755949.png)

![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2755955.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2755960.png)

![2,5-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2755961.png)